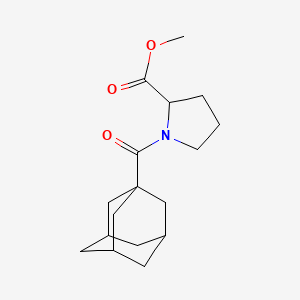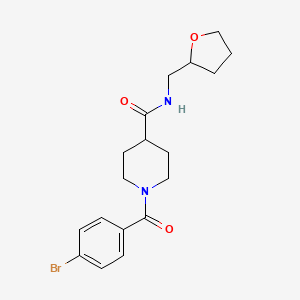
methyl 1-(1-adamantylcarbonyl)prolinate
Vue d'ensemble
Description
Methyl 1-(1-adamantylcarbonyl)prolinate (MAC) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of adamantane derivatives, which are known for their unique chemical and physical properties. MAC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 315.42 g/mol. In
Applications De Recherche Scientifique
Peptide Synthesis and Dipeptide Synthons
Adamantane derivatives, such as those involved in the synthesis of dipeptide synthons, play a crucial role in peptide synthesis. The study by Suter et al. (2000) demonstrates the synthesis of a novel class of dipeptide synthons, showcasing their potential in constructing complex peptide structures. This underscores the versatility of adamantane-based compounds in peptide chemistry and drug development (Suter et al., 2000).
Catalysis and Hydrocarbon Conversion
Adamantane derivatives are also significant in catalysis, as highlighted by the work of Farcasiu et al. (1996) on the mechanism of conversion of saturated hydrocarbons catalyzed by sulfated metal oxides. Their research into the interaction of adamantane with sulfated zirconia offers insights into the mechanisms of hydrocarbon conversion, potentially guiding the development of more efficient catalytic processes (Farcasiu et al., 1996).
Organocatalysis
The use of adamantoyl L-prolinamides in organocatalysis for the Michael addition of aldehydes and ketones to nitroalkenes, as investigated by Wang et al. (2015), showcases the application of adamantane-based compounds in facilitating highly selective and efficient chemical transformations. This research underscores the potential of adamantane derivatives in the development of novel organocatalytic processes (Wang et al., 2015).
Polymerization and Materials Science
Adamantane-based compounds are pivotal in materials science, particularly in the polymerization processes. Kameshima et al. (2002) describe the synthesis of a novel cyclic thiocarbonate bearing an adamantane moiety, showcasing its application in cationic ring-opening polymerization to afford polythiocarbonate. This highlights the utility of adamantane derivatives in synthesizing materials with novel properties and applications (Kameshima et al., 2002).
Medicinal Chemistry and Drug Design
In medicinal chemistry, adamantane-based compounds have shown promise in various therapeutic areas. For instance, studies on the effects of adamantane alterations on the potency and stability of soluble epoxide hydrolase inhibitors by Burmistrov et al. (2018) illustrate the potential of these compounds in drug design, highlighting how structural modifications can influence drug efficacy and metabolic stability (Burmistrov et al., 2018).
Propriétés
IUPAC Name |
methyl 1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-21-15(19)14-3-2-4-18(14)16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-14H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYHWUMTXBZTKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197133 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 1-(1-adamantylcarbonyl)prolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4066489.png)
![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4066497.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-1-adamantanamine hydrochloride](/img/structure/B4066504.png)


![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4066521.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-mesitylpropanamide](/img/structure/B4066522.png)
![3-({4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B4066525.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-cyclohexylacetamide](/img/structure/B4066531.png)

![4-bromophenyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate](/img/structure/B4066546.png)
![2,2-dimethyl-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)propanamide](/img/structure/B4066548.png)
![2-[(1-naphthylmethyl)thio]-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B4066557.png)